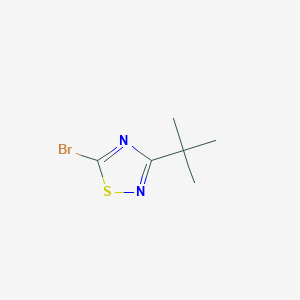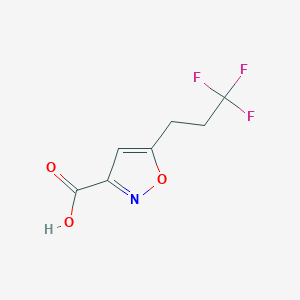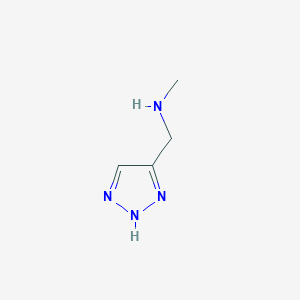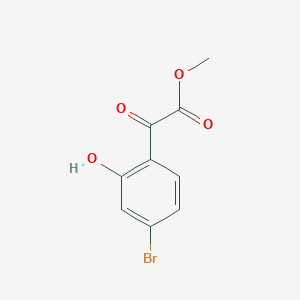
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate is an organic compound with the molecular formula C9H7BrO4. It is a derivative of phenol and is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate typically involves the esterification of 4-bromo-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-bromo-2-hydroxybenzaldehyde or 4-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 4-bromo-2-hydroxybenzyl alcohol.
Substitution: Formation of 4-amino-2-hydroxybenzoic acid derivatives.
Scientific Research Applications
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but lacks the oxoacetate group.
4-Bromo-2-hydroxybenzaldehyde: Similar structure but has an aldehyde group instead of an ester.
4-Bromo-2-hydroxybenzoic acid: Similar structure but has a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate is unique due to the presence of both the ester and oxoacetate groups, which confer distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H7BrO4 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,11H,1H3 |
InChI Key |
PMOTYGXTRPTGSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=C(C=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



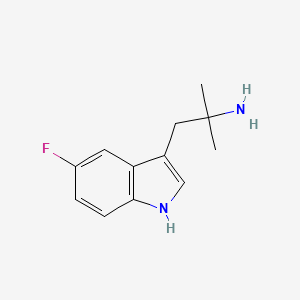
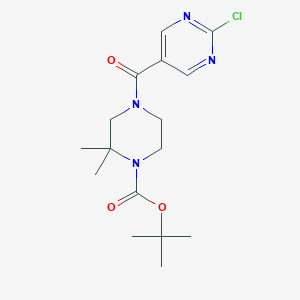
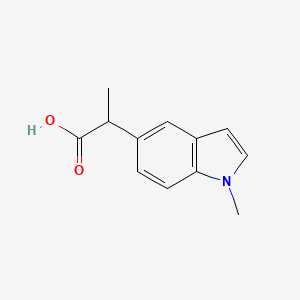
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)
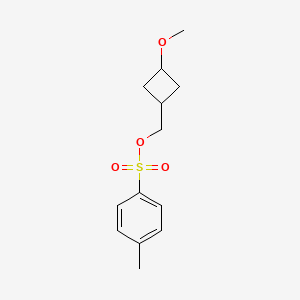
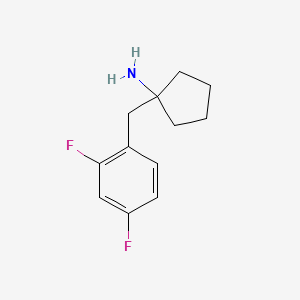
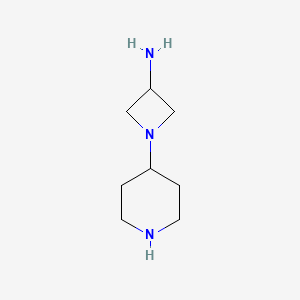
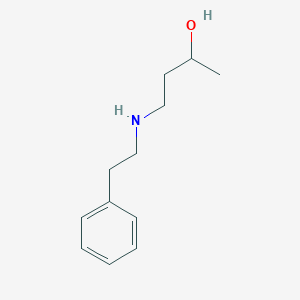
![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)
![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)
